Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the molecular architecture and functional group positioning.
The structural formula reveals a prop-2-enoate backbone with specific substitutions at defined positions. The molecule contains a cyano group (-C≡N) at position 2, while position 3 features an amino linkage to a 3,5-dimethoxyphenyl ring system. The carboxylate functionality exists as an ethyl ester, completing the primary structural framework. The compound adopts an extended conformation due to the presence of the alkene double bond between carbons 2 and 3 of the propanoate chain.
Computational analysis reveals that the molecular geometry incorporates both planar and three-dimensional elements. The prop-2-enoate portion maintains a planar configuration due to the conjugated system between the cyano group, alkene double bond, and carbonyl functionality. The 3,5-dimethoxyphenyl ring system extends from this planar region through the amino linkage, creating a semi-rigid molecular architecture that influences both chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEAPZFVHMNJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Using 3,5-Dimethoxyaniline and Ethyl Cyanoacetate Derivatives
The most common synthetic route involves the nucleophilic attack of the amino group of 3,5-dimethoxyaniline on an activated ethyl cyanoacetate derivative, such as ethyl (ethoxymethylene)cyanoacetate, followed by elimination to form the ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate.
| Parameter | Details |
|---|---|
| Starting materials | 3,5-Dimethoxyaniline, ethyl (ethoxymethylene)cyanoacetate |
| Solvent | Ethanol or anhydrous benzene |
| Catalyst/Base | Triethylamine or sodium ethoxide |
| Coupling agent | Dicyclohexylcarbodiimide (DCC) (optional) |
| Temperature | Reflux (approx. 78–110 °C depending on solvent) |
| Reaction time | 1–24 hours depending on scale and conditions |
| Work-up | Neutralization with acetic acid, extraction with chloroform or ethyl acetate, drying over MgSO4 |
| Purification | Silica gel chromatography or recrystallization |
- The base deprotonates the active methylene group of ethyl cyanoacetate derivative, generating a nucleophilic species.
- The amine attacks the electrophilic carbon of the ethoxymethylene group, leading to substitution and formation of the enamine intermediate.
- Subsequent elimination yields the conjugated this compound.
Representative Experimental Procedure
A literature-based synthesis procedure adapted from related cyanoacrylate derivatives is as follows:
Preparation of the Reaction Mixture:
- Dissolve 3,5-dimethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol.
- Add triethylamine (1–2 equivalents) as a base catalyst.
-
- Stir the reaction mixture under reflux for 5–20 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
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- Cool the reaction mixture to room temperature.
- Neutralize with acetic acid to quench the base.
- Extract the product using chloroform or ethyl acetate.
- Dry organic layers over anhydrous magnesium sulfate.
-
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by silica gel chromatography or recrystallization from ethanol or ethyl ether.
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- Typical isolated yields range from 70% to 95%, depending on reaction time and purity of reagents.
Alternative Methods and Industrial Scale Considerations
- Use of Coupling Agents: In some protocols, dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylate group of cyanoacetic acid derivatives, improving coupling efficiency with the aniline.
- Solvent Variations: Anhydrous benzene or dimethylformamide (DMF) can be used to enhance solubility and reaction rates.
- Continuous Flow Reactors: For industrial production, continuous flow systems optimize reaction time, temperature control, and yield consistency.
- Reaction Optimization: Parameters such as temperature, solvent, and molar ratios are optimized to maximize selectivity and minimize side products.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 3,5-Dimethoxyaniline + ethyl (ethoxymethylene)cyanoacetate + triethylamine | Reflux (78–110 °C) | 5–20 h | 70–95 | Base-catalyzed nucleophilic substitution |
| Coupling with DCC | 3,5-Dimethoxyaniline + cyanoacetic acid ethyl ester + DCC | Reflux | 6–12 h | 75–90 | Carbodiimide-mediated coupling |
| Work-up and Purification | Neutralization with AcOH, extraction, drying, chromatography | Ambient | - | - | Silica gel or recrystallization |
| Industrial Scale | Continuous flow, optimized solvent and base ratios | Controlled | Minutes to hours | >90 | Enhanced yield and purity |
Research Findings and Analytical Data
- NMR Spectroscopy: $$^{1}H$$ NMR typically shows signals corresponding to the ethyl ester group (quartet and triplet), aromatic protons of the 3,5-dimethoxyanilino moiety, and the vinylic proton adjacent to the cyano group.
- Mass Spectrometry: Molecular ion peak consistent with the molecular formula C14H16N2O4.
- Purity: High purity (>95%) can be achieved through recrystallization or chromatographic purification.
- Stability: The compound is stable under ambient conditions but should be stored in a desiccator to prevent hydrolysis.
Chemical Reactions Analysis
Reactivity in Multicomponent Reactions
The compound serves as a precursor in heterocyclic synthesis:
a. Pyrano/Pyrido Derivatives :
Reacts with barbituric acids or 6-amino uracil derivatives in the presence of Fe₃O₄ nanoparticles to form pyrano[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines .
b. Indole-Alkylated Products :
Undergoes alkylation with arylaldehydes and urea in PEG-400, catalyzed by thiazolium anions (NHCs), to yield functionalized indole derivatives .
Electrophilic Addition Reactions
The α,β-unsaturated system undergoes stereoselective electrophilic additions:
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Bromination : Forms Z- or E-dibromides depending on conditions (kinetic vs. thermodynamic control). For example, pyridinium hydrobromide perbromide yields the (E)-isomer, while harsher conditions favor the (Z)-isomer .
Cyclization Pathways
a. Chromene Synthesis :
Under acidic conditions, the compound cyclizes with phenolic aldehydes to form 2-oxo-2H-chromene-3-carboxylates .
b. Indolenine Formation :
Reacts with aldehydes and 1,3-dicarbonyl compounds under microwave irradiation to generate bis-indolic derivatives via indolenine intermediates .
Functional Group Transformations
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Cyano Group : Hydrolyzes to carboxylic acids or amidates under acidic/basic conditions.
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Ester Group : Transesterifies with alcohols in the presence of catalytic bases.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties .
- Reactivity Studies : Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitutions. These reactions are essential for understanding its behavior in different chemical environments.
Biology
- Antimicrobial Activity : Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Anticancer Properties : Preliminary investigations suggest that it may also possess anticancer activity. The mechanisms involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .
Medicine
- Drug Development : this compound is being explored as a pharmacophore in medicinal chemistry. Its structural features are conducive to modifications that enhance bioactivity and selectivity for therapeutic targets .
- Histone Deacetylase Inhibition : Case studies have highlighted its potential role as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in gene expression regulation .
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals including adhesives and coatings due to its reactive functional groups that can be tailored for specific applications .
- Material Science : Its unique properties make it suitable for developing advanced materials with specific mechanical or thermal characteristics.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, paving the way for new antibiotic formulations.
- Cancer Research : In vitro studies reported in Cancer Letters indicated that this compound could induce apoptosis in cancer cells through HDAC inhibition, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. These interactions can lead to the modulation of biological processes and the formation of new chemical entities.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of cyanoacrylate derivatives with variations in the aromatic amino substituent. Key analogs and their properties are summarized in Table 1.
Table 1: Structural Comparison of Cyanoacrylate Derivatives
Key Observations :
- In contrast, fluorine atoms (in the difluoro analog) withdraw electron density, increasing reactivity toward nucleophilic attack .
Physicochemical and Thermodynamic Properties
Thermodynamic studies on ethyl cyanoacrylates with aromatic substituents (e.g., furan derivatives) reveal insights into phase behavior and stability. Data from for two furan-based analogs are summarized below:
Table 2: Thermodynamic Properties of Ethyl Cyanoacrylate Derivatives
Implications for the Target Compound :
- The 3,5-dimethoxyanilino group may lower melting points compared to nitro- or methyl-substituted analogs due to reduced symmetry and weaker crystal packing.
- Methoxy groups could increase solubility in organic solvents, facilitating applications in polymer chemistry or drug formulation.
Biological Activity
Ethyl 2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 276.29 g/mol. Its structure features a cyano group, an ethyl ester, and a 3,5-dimethoxyphenylamino group. The unique combination of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile , which can interact with nucleophilic sites in various biological molecules. This interaction may lead to:
- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cellular processes.
- Disruption of Cellular Processes : By modifying target proteins or nucleic acids, it can alter normal cellular functions, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Effects
The compound has been evaluated for its anticancer properties, particularly against Ehrlich ascites carcinoma (EAC) cells. In vivo studies showed that treatment with this compound resulted in:
- Reduction of Tumor Volume : Significant decreases in EAC cell volume were observed.
- Induction of Apoptosis : The treatment elevated the expression of apoptotic markers such as caspase 3 while reducing levels of osteopontin .
Research Findings and Case Studies
A summary of notable studies on this compound is presented in the table below:
Synthesis and Industrial Applications
The synthesis of this compound typically involves a condensation reaction between ethyl cyanoacetate and 3,5-dimethoxyaniline in the presence of a base like sodium ethoxide. This reaction is performed under reflux conditions using solvents such as ethanol to ensure complete conversion .
In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are commonly employed to obtain high-purity products .
Q & A
Q. What analytical challenges arise in characterizing this compound’s degradation products, and how can they be mitigated?
- Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies degradation fragments. For example, hydrolysis of the ester group generates cyanoacrylic acid (observed at m/z 150.0321). Stress testing (acid/base/oxidative conditions) isolates major degradation pathways. Use of deuterated solvents in -NMR tracks proton exchange in labile groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
